![molecular formula C24H23N5O5 B2722018 ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 893955-52-7](/img/structure/B2722018.png)
ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate is a useful research compound. Its molecular formula is C24H23N5O5 and its molecular weight is 461.478. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Characterization
- A variety of synthetic routes for complex organic compounds are explored, demonstrating the breadth of chemical synthesis techniques and the importance of detailed structural characterization. For instance, the synthesis and characterization of substituted aryl meroterpenoids from red seaweed as potential antioxidants highlight the process of isolating and identifying complex molecules with potential therapeutic uses (Chakraborty et al., 2016).
Potential Applications in Pharmacology and Materials Science
- Research into heterocyclic compounds, including imidazole derivatives, indicates a broad interest in developing materials with specific biological activities. These activities include antimicrobial properties, as shown in studies on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which have been screened for antimicrobial efficacy against a range of bacteria (Sharma et al., 2004).
Structural Studies for Drug Development
- The crystal structure analysis of complex organic molecules, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into the molecular configurations that are crucial for drug design and development. Such studies are essential for understanding the interactions at the atomic level that contribute to the efficacy and specificity of pharmaceutical agents (Li et al., 2015).
Antioxidant Properties of Phenolic Compounds
- The isolation and identification of phenolic compounds from natural sources, such as walnut kernels, underscore the ongoing search for natural antioxidants that can be used in food preservation and as health supplements. These studies often involve detailed analysis of the compounds' ability to scavenge free radicals and their potential health benefits (Zhang et al., 2009).
Catalysis and Chemical Transformations
- Investigations into the use of ionic liquids and other catalysts for promoting efficient chemical transformations underscore the importance of such materials in synthesizing complex organic molecules. For example, the use of ionic liquid [EMIM]OAc under ultrasonic irradiation for the synthesis of trisubstituted imidazoles highlights innovative approaches to catalysis and synthesis (Zang et al., 2010).
Propiedades
IUPAC Name |
ethyl 2-[4-methyl-1,3-dioxo-6-(4-phenoxyphenyl)-4a,7,8,9a-tetrahydropurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5/c1-3-33-19(30)15-29-22(31)20-21(26(2)24(29)32)25-23-27(13-14-28(20)23)16-9-11-18(12-10-16)34-17-7-5-4-6-8-17/h4-12,20-21H,3,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEIKGXNQODPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

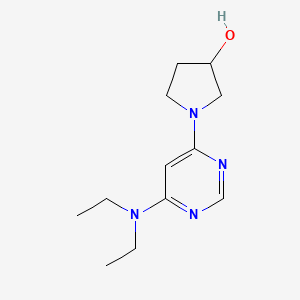
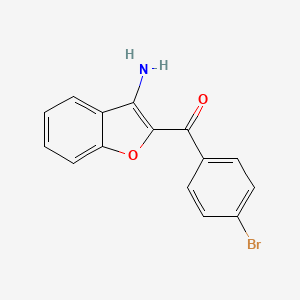
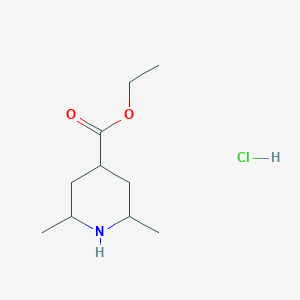
![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)
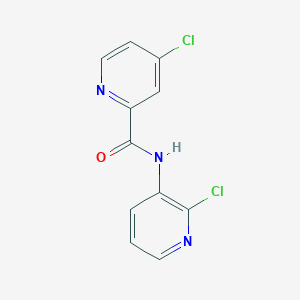
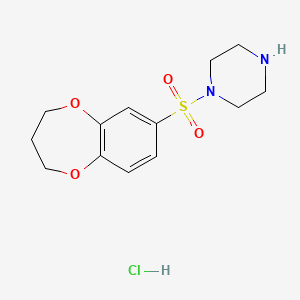
![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)
![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)
![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)
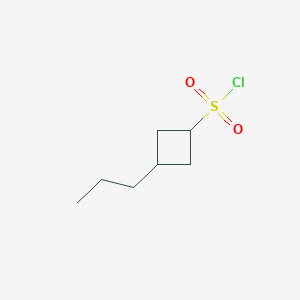
![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)